6-Bromo-4-chloro-2-methylbenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-chloro-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBTYRGSMHBCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Bromo 4 Chloro 2 Methylbenzo D Thiazole
Established Synthetic Pathways to Benzothiazole (B30560) Scaffolds
The construction of the core benzothiazole ring system is a well-established area of heterocyclic chemistry. Two primary approaches, cyclo-condensation reactions and the Hantzsch thiazole (B1198619) synthesis, provide foundational methodologies for accessing this scaffold.
Cyclo-condensation Reactions
The most prevalent and direct method for synthesizing 2-substituted benzothiazoles is the cyclo-condensation of 2-aminothiophenols with various carbonyl-containing compounds or their equivalents. ekb.egnih.gov This approach is highly versatile, allowing for the introduction of a wide range of substituents at the C-2 position. The general mechanism involves the formation of a Schiff base or a hemithioaminal intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring. mdpi.com
Common reagents that react with 2-aminothiophenols to form the benzothiazole scaffold include:
Aldehydes: Condensation with aldehydes, often in the presence of an oxidant, is a classic method. ekb.egmdpi.com The reaction can be catalyzed by acids, metal catalysts, or even proceed under catalyst-free conditions in solvents like DMSO, which can also act as the oxidant. organic-chemistry.org
Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can be condensed with 2-aminothiophenols, typically under acidic conditions (e.g., using polyphosphoric acid) and heat, to form 2-substituted benzothiazoles. researchgate.netnih.gov
Nitriles: Metal-catalyzed reactions, particularly with copper catalysts, facilitate the condensation of 2-aminothiophenols with nitriles to afford 2-substituted benzothiazoles in good yields. ekb.egorganic-chemistry.org
The key advantage of this methodology is that substituted 2-aminothiophenols can be used, allowing for the direct incorporation of desired substituents onto the benzene (B151609) portion of the molecule prior to the ring-closing reaction.
Hantzsch Thiazole Synthesis and Related Approaches
The Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry, involving the reaction of an α-haloketone with a thioamide. mdpi.combepls.comorganic-chemistry.org While this method directly produces a thiazole ring, its application to form the fused benzothiazole system is less direct than cyclo-condensation. In a related approach for benzothiazoles, the synthesis can be conceptualized as starting from an o-haloaniline derivative which reacts with a source of sulfur and a carbon electrophile. nih.govmdpi.com
The classical Hantzsch synthesis follows a mechanism involving nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and dehydration. rsc.org For the synthesis of benzothiazoles, related strategies often involve intramolecular cyclization of ortho-halothiobenzanilides, which can be driven by transition-metal catalysts or photochemical conditions. organic-chemistry.orgmdpi.com These methods are particularly useful when the required 2-aminothiophenol (B119425) precursor is unstable or difficult to access.
Table 1: Comparison of General Benzothiazole Synthetic Pathways
| Method | Key Reactants | General Conditions | Advantages | References |
|---|---|---|---|---|
| Cyclo-condensation | 2-Aminothiophenol + Aldehyde/Carboxylic Acid/Nitrile | Acidic, basic, or metal-catalyzed; often requires heat or an oxidant. | Highly versatile for C-2 substitution; direct use of substituted precursors. | ekb.egresearchgate.netnih.gov |
| Hantzsch Synthesis (Related Approaches) | α-Haloketone + Thioamide (for thiazole ring); o-Halothiobenzanilides (for benzothiazole) | Often neutral or acidic conditions; can be metal-catalyzed or photochemically induced for benzothiazoles. | Alternative pathway when 2-aminothiophenols are not viable. | organic-chemistry.orgmdpi.comrsc.org |
Regioselective Halogenation and Methylation Approaches
To synthesize the specifically substituted 6-bromo-4-chloro-2-methylbenzo[d]thiazole, the regiochemistry of substituent placement is critical. The most logical and controllable strategy involves the synthesis and cyclization of a pre-functionalized aromatic precursor, namely 2-amino-5-bromo-3-chlorothiophenol.
Introduction of Bromine and Chlorine Substituents
Achieving the 4-chloro and 6-bromo substitution pattern on the benzothiazole ring is typically accomplished by starting with an aniline (B41778) derivative that already contains these halogens in the correct positions. Direct halogenation of the benzothiazole scaffold can be challenging due to competing reaction sites and the potential for over-halogenation, although regioselective methods using specific directing groups and catalysts have been developed. nih.govresearchgate.net
A more common and regiochemically precise route involves the following steps:
Starting Material Selection: The synthesis would likely begin with a commercially available or synthesized disubstituted aniline, such as 4-bromo-2-chloroaniline.
Introduction of the Thiol Group: The aniline is converted into the corresponding 2-aminothiophenol. This can be achieved through several methods, including the Herz reaction (reaction with disulfur (B1233692) dichloride) followed by hydrolysis, or by thiocyanation followed by reduction. For example, treatment of a substituted aniline with potassium thiocyanate (B1210189) in the presence of bromine can yield a 2-aminobenzothiazole, which can then be hydrolyzed to the aminothiophenol. indexcopernicus.com
Regioselective Halogenation of Precursors: If a suitable dihaloaniline is not available, regioselective halogenation of an aniline precursor is performed. The directing effects of the amino group (ortho-, para-directing) and other substituents are exploited to install the halogens at the desired positions. For instance, selective chlorination and bromination can be achieved using reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) under controlled conditions. acs.org
Installation of the Methyl Group at C-2 Position
The methyl group at the C-2 position is typically introduced during the cyclo-condensation step. Once the required 2-amino-5-bromo-3-chlorothiophenol is obtained, it can be reacted with a reagent that provides the C-2 carbon and the attached methyl group.
Common methods for installing the C-2 methyl group include:
Reaction with Acetic Acid or Acetic Anhydride: Heating the aminothiophenol with acetic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), leads to condensation and cyclization to form the 2-methylbenzothiazole (B86508). nih.gov
Reaction with Acetyl Chloride: Acylation of the amino group with acetyl chloride followed by intramolecular cyclization is another effective route.
Reaction with Acetonitrile (B52724): In some modern protocols, acetonitrile can serve as the source for the 2-methyl group in metal-catalyzed or oxidative cyclization reactions. mdpi.comresearchgate.net
Condensation with Acetaldehyde (B116499): Reaction with acetaldehyde followed by oxidation of the intermediate benzothiazoline (B1199338) also yields the desired 2-methyl product. nih.gov
Table 2: Reagents for C-2 Methyl Group Installation
| Reagent | Typical Conditions | Mechanism Pathway | References |
|---|---|---|---|
| Acetic Acid / Acetic Anhydride | Polyphosphoric Acid (PPA), heat | Condensation and dehydration | nih.gov |
| Acetyl Chloride | Two steps: Acylation then cyclization | Acylation-cyclization | nih.gov |
| Acetonitrile | Metal-catalyzed or oxidative conditions | Radical or metal-mediated cyclization | mdpi.comresearchgate.net |
| Acetaldehyde | Condensation followed by oxidation | Benzothiazoline formation and subsequent aromatization | nih.gov |
Advanced Synthetic Techniques
Beyond the classical methods, modern organic synthesis offers more sophisticated techniques that can be applied to the synthesis of complex benzothiazoles. These methods often provide higher efficiency, milder reaction conditions, and access to novel substitution patterns.
Transition-Metal Cross-Coupling: For elaborating a pre-formed halogenated benzothiazole, cross-coupling reactions are invaluable. For instance, a 2,4-dihalobenzothiazole intermediate could be selectively functionalized. The difference in reactivity between C-I, C-Br, and C-Cl bonds can be exploited in sequential Suzuki-Miyaura or other palladium-catalyzed couplings to introduce aryl or other groups at specific positions. beilstein-archives.org While not directly applicable to installing the C-2 methyl group in this specific target, this strategy is powerful for creating diverse libraries of substituted benzothiazoles.
C-H Activation/Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach. Palladium-catalyzed C-H halogenation, guided by an internal directing group, allows for the regioselective introduction of halogens onto aromatic rings without the need for pre-functionalization. nih.govresearchgate.net Such a strategy could potentially be used to halogenate a 2-methylbenzothiazole core, although controlling the specific 4-chloro-6-bromo regiochemistry would be a significant challenge.
One-Pot and Multi-Component Reactions: These strategies improve efficiency by combining multiple reaction steps into a single operation without isolating intermediates. A three-component reaction of an o-iodoaniline, a sulfur source (like K₂S), and a methyl source (like DMSO, which can act as a C1 source and oxidant) could potentially be designed to construct the 2-methylbenzothiazole core in one pot. organic-chemistry.org
Photocatalysis: Visible-light-mediated reactions offer green and mild alternatives to traditional methods. Photocatalytic cyclization of thiobenzanilides to form benzothiazoles has been reported, often proceeding under metal-free conditions. nih.govorganic-chemistry.org
These advanced techniques provide powerful tools for synthetic chemists, enabling the construction of complex molecules like this compound with greater efficiency and control.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a widely adopted technique for the rapid and efficient construction of heterocyclic compounds, including benzothiazoles. scielo.br This method significantly reduces reaction times and often improves yields compared to conventional heating methods. scielo.brtsijournals.com The synthesis of 2-substituted benzothiazoles can be achieved by reacting 2-aminothiophenols with various functional groups like aldehydes, carboxylic acids, or acyl chlorides under microwave irradiation. nih.gov For instance, the condensation of 2-aminothiophenol with fatty acids has been reported to proceed in 3–4 minutes in the presence of a P₄S₁₀ catalyst under solvent-free microwave conditions. nih.gov Similarly, 2-chloromethyl-benzothiazole can be obtained from the reaction of 2-aminothiophenols with chloroacetyl chloride in acetic acid within 10 minutes using microwave heating. nih.gov The advantages of being environmentally friendly, less time-consuming, and energy-efficient make this a preferred green synthesis method. scielo.brijpbs.com
| Method | Typical Reaction Time | Yield Improvement | Key Advantages |
|---|---|---|---|
| Conventional Heating | Hours | Baseline | Standard, well-established protocols |
| Microwave Irradiation | Minutes nih.gov | Often 10-20% higher scielo.br | Rapid, efficient, energy-saving, often solvent-free tsijournals.comnih.gov |
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules in a single step from multiple starting materials. This approach minimizes waste, reduces reaction time, and simplifies purification processes. mdpi.com The synthesis of benzothiazoles is well-suited to one-pot procedures. For example, 2-substituted benzothiazoles can be prepared in a one-pot tandem reaction from benzyl (B1604629) halides and o-aminobenzenethiol in DMSO, which proceeds through in-situ oxidation of the benzyl halide to an aldehyde, followed by cyclization. organic-chemistry.org Another one-pot, three-component reaction involves thiols, oxalyl chloride, and 2-aminothiophenol to produce benzothiazoles in good yields under mild conditions. mdpi.com These methods provide a practical and efficient route to diverse benzothiazole derivatives. researchgate.netresearchgate.net
Green Chemistry Protocols in Benzothiazole Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In benzothiazole synthesis, this has led to the development of catalyst-free and solvent-free protocols. For instance, 2-substituted benzothiazoles can be synthesized in excellent yields by reacting 2-aminothiophenol with N-acylated benzotriazoles without any catalyst, auxiliary reagent, or solvent. researchgate.netrsc.orgrsc.org Optimal results for this method are often achieved using water as a reaction medium under microwave irradiation. rsc.org Another green approach involves the condensation of 2-aminothiophenols with aldehydes in ethanol (B145695) at room temperature, which proceeds without a catalyst to provide products in nearly quantitative yields. bohrium.com These protocols are noted for their high atom economy, mild reaction conditions, and lack of toxic waste, making them environmentally benign alternatives to traditional methods. nih.govbohrium.com
Derivatization Strategies for this compound Analogues
The presence of two distinct halogen atoms (bromine at C6 and chlorine at C4) on the benzothiazole core provides opportunities for selective functionalization, enabling the synthesis of a wide array of analogues.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide. In dihalogenated systems like this compound, selective coupling is achievable. The reactivity of aryl halides in the rate-determining oxidative addition step generally follows the trend of bond dissociation energies: Ar-I > Ar-Br > Ar-Cl > Ar-F. rsc.orgnih.govnih.gov Consequently, for a bromo-chloro substituted substrate, the Suzuki-Miyaura reaction is expected to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. nih.gov This selectivity allows for the stepwise introduction of different aryl or vinyl groups.
The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org This reaction has broad applications in medicinal chemistry for synthesizing aryl amines. researchgate.net Similar to the Suzuki-Miyaura reaction, the selectivity in dihalogenated substrates is governed by the relative reactivity of the carbon-halogen bonds. Therefore, amination of this compound would preferentially occur at the C6 position, enabling the selective introduction of an amino substituent. acs.orgnih.gov
| Reaction | Substrate | Expected Primary Reaction Site | Governing Principle |
|---|---|---|---|
| Suzuki-Miyaura | 6-Bromo-4-chloro-benzothiazole | C6 (Bromo position) | Higher reactivity of C-Br vs. C-Cl bond in oxidative addition nih.gov |
| Buchwald-Hartwig | 6-Bromo-4-chloro-benzothiazole | C6 (Bromo position) | Higher reactivity of C-Br vs. C-Cl bond in oxidative addition wikipedia.org |
C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores without the need for pre-functionalized starting materials. acs.org For the benzothiazole scaffold, palladium-catalyzed C-H arylation is a common transformation. chemrxiv.org This reaction typically occurs with high regioselectivity at the C2 position of the benzothiazole ring, which is the most acidic proton. nih.govnih.gov However, methodologies have also been developed for the functionalization of other positions. For example, a phosphine-free palladium-catalyzed system has been reported for the direct arylation of benzothiazole derivatives at the C7 position. acs.org The development of C-H functionalization strategies offers a complementary approach to traditional cross-coupling reactions for creating diverse benzothiazole analogues. nih.govacs.orgdiva-portal.orgnih.gov
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are substituted with strong electron-withdrawing groups. libretexts.org In this reaction, a nucleophile replaces a leaving group (typically a halide) on the aromatic ring. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of electron-withdrawing substituents. youtube.com In this compound, the electron-withdrawing nature of the fused thiazole ring system activates the benzene ring towards nucleophilic attack. The chlorine atom at the C4 position would be the most likely site for SNAr, allowing for its displacement by various nucleophiles such as alkoxides, thiolates, or amines.
Click Chemistry Applications
Click chemistry refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them exceptionally suitable for molecular synthesis and the modification of complex biomolecules. organic-chemistry.orgtcichemicals.com The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, particularly the copper(I)-catalyzed variant (CuAAC), which selectively produces 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This methodology offers a powerful tool for conjugating different molecular fragments through a stable triazole linker. tcichemicals.com
While direct applications of this compound in published click chemistry literature are not extensively detailed, its core structure serves as a valuable scaffold for such modifications. The presence of halogen substituents on the benzothiazole ring provides synthetic handles that can be converted into "clickable" functional groups, namely azides or terminal alkynes.
A plausible strategy for preparing this compound for click chemistry would involve the conversion of one of its substituents into an azide (B81097) or alkyne. For instance, the bromo group at the 6-position could potentially be substituted with an azide moiety using sodium azide, possibly with a copper catalyst. Alternatively, a precursor with an amino group could be converted to an azide derivative via a Sandmeyer reaction. nih.gov Once functionalized, this benzothiazole-azide derivative can be readily conjugated with a variety of alkyne-containing molecules.
The application of this approach has been demonstrated with other benzothiazole derivatives. Research has focused on developing "click-on" fluorogenic dyes where a non-fluorescent benzothiazole equipped with an electron-deficient alkyne group reacts with an azide to form a highly fluorescent triazole adduct. nih.gov This principle allows for the specific labeling of biomolecules in complex environments with minimal background signal. nih.gov In this context, a functionalized this compound could be "clicked" onto biomolecules or other substrates to serve as a fluorescent probe or a tag for molecular imaging.
The versatility of click chemistry enables the linkage of the benzothiazole core to a wide array of functional partners to create hybrid molecules with novel properties. nih.gov This includes conjugating them to other pharmacophores to develop agents with dual activity or improved pharmacological profiles.
Below is a table illustrating the components and outcomes of a representative CuAAC reaction applied to a hypothetical functionalized benzothiazole derivative.
| Benzothiazole Precursor | Reaction Partner | Catalyst System | Solvent | Product Type | Potential Application |
|---|---|---|---|---|---|
| 6-Azido-4-chloro-2-methylbenzo[d]thiazole | Propargyl alcohol | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | Hydroxymethyl-triazole-benzothiazole conjugate | Intermediate for further functionalization |
| 6-Azido-4-chloro-2-methylbenzo[d]thiazole | Phenylacetylene | CuI | THF/H₂O | Phenyl-triazole-benzothiazole conjugate | Material science, organic electronics |
| 6-Ethynyl-4-chloro-2-methylbenzo[d]thiazole | Benzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | DMF | Benzyl-triazole-benzothiazole conjugate | Bioactive compound synthesis |
| 6-Ethynyl-4-chloro-2-methylbenzo[d]thiazole | Azido-functionalized peptide | Tris(benzyltriazolylmethyl)amine (TBTA) / Cu(I) | Aqueous Buffer | Peptide-benzothiazole bioconjugate | Biomedical research, targeted probes |
The data in the table is representative of typical click chemistry reactions and illustrates the modularity of this approach for modifying the this compound scaffold for diverse scientific applications.
Despite a comprehensive search for scientific literature detailing the experimental spectroscopic and structural elucidation of This compound , no specific research articles containing the requisite ¹H NMR, ¹³C NMR, or mass spectrometry data for this particular compound could be located.
The inquiry focused on identifying primary sources that would provide the detailed analytical data necessary to construct an article based on the provided outline. Searches were conducted for papers describing the synthesis and characterization of this specific molecule. While information on similarly structured benzothiazole derivatives is available, the precise spectroscopic data for this compound remains unpublished in the accessible scientific literature.
Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables for the following sections:
Advanced Spectroscopic and Structural Elucidation in Benzothiazole Research
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Studies
LC-MS and UPLC-MS Methodologies
Without access to the primary experimental data from a peer-reviewed scientific source, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Infrared (IR) Spectroscopy in Functional Group Identification
No specific experimental IR spectroscopic data for 6-Bromo-4-chloro-2-methylbenzo[d]thiazole was found in the searched scientific literature. An IR spectrum for this compound would be used to identify its functional groups by measuring the absorption of infrared radiation at various frequencies.
For a molecule with the structure of this compound, one would anticipate characteristic absorption bands corresponding to its components:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: From the 2-methyl group, expected around 2980-2850 cm⁻¹.
C=N stretching: For the thiazole (B1198619) ring, this bond would likely appear in the 1650-1550 cm⁻¹ region.
Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ range, characteristic of the benzene (B151609) ring.
C-Cl stretching: A strong absorption typically found in the 850-550 cm⁻¹ range.
C-Br stretching: Usually observed at lower frequencies, in the 690-515 cm⁻¹ region.
C-S stretching: Often weak, appearing in the 710-570 cm⁻¹ range.
Without experimental data, a specific data table cannot be generated.
X-ray Crystallography for Solid-State Structure, Conformation, and Packing
A search for the crystal structure of this compound in crystallographic databases did not yield any specific results. X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.
If a suitable crystal of the compound were analyzed, this technique would provide detailed information on:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the size and shape of the repeating unit in the crystal.
Molecular Conformation: The exact spatial arrangement of the atoms, including bond lengths, bond angles, and torsion angles, confirming the planarity or any distortion of the benzothiazole (B30560) ring system.
Intermolecular Interactions: Revealing how molecules pack together in the crystal lattice, highlighting any non-covalent interactions such as π-π stacking or halogen bonding that influence the solid-state structure.
As no published crystallographic data is available, a data table of these parameters cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies
There is no available experimental UV-Vis spectroscopic data for this compound in the reviewed literature. This technique measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides insights into the electronic structure of the compound.
For a benzothiazole derivative, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* electronic transitions within the aromatic system. The position and intensity of the maximum absorption peaks (λmax) would be influenced by the substituent groups (bromo, chloro, and methyl) on the benzothiazole core. The choice of solvent can also cause shifts in these absorption maxima.
Without access to experimental spectra, a data table of absorption maxima cannot be created.
Reactivity Profiles and Mechanistic Investigations of 6 Bromo 4 Chloro 2 Methylbenzo D Thiazole
Electrophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Ring
Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of 6-bromo-4-chloro-2-methylbenzo[d]thiazole, the reactivity of the benzene (B151609) portion of the molecule is significantly influenced by the fused thiazole (B1198619) ring and the halogen substituents.
Influence of Substituents:
Fused Thiazole Ring: The thiazole ring is an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack. wikipedia.org This deactivation means that SEAr reactions on the benzothiazole core generally require more stringent conditions compared to benzene itself. wikipedia.org
Halogen Substituents (Chloro and Bromo): Halogens exhibit a dual effect. They are deactivating due to their strong negative inductive effect, which withdraws electron density from the ring and destabilizes the cationic intermediate formed during the substitution. wikipedia.orglibretexts.org However, they are ortho, para-directing because their lone pairs can donate electron density through resonance, which helps stabilize the intermediate when the attack occurs at these positions. libretexts.org
Regioselectivity: The positions available for substitution on the benzene ring are C5 and C7. The directing effects of the existing substituents determine the most likely site of reaction:
The 4-chloro group directs incoming electrophiles to its ortho (C5) and para (C3, which is part of the thiazole ring) positions.
The 6-bromo group directs incoming electrophiles to its ortho (C5 and C7) and para (no available position) positions.
| Substituent | Position | Effect on Reactivity | Directing Influence | Favored Substitution Positions |
|---|---|---|---|---|
| -Cl | 4 | Deactivating (Inductive) | Ortho, Para-Directing (Resonance) | 5 |
| -Br | 6 | Deactivating (Inductive) | Ortho, Para-Directing (Resonance) | 5, 7 |
| Fused Thiazole | - | Deactivating | - | - |
Table 1. Summary of substituent effects on electrophilic aromatic substitution on the this compound ring.
Nucleophilic Reactivity at Substituted Positions
The electron-deficient nature of the benzothiazole ring, enhanced by the two halogen atoms, makes the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr). In these reactions, a nucleophile attacks the ring and displaces a leaving group, in this case, a chloride or bromide ion.
The viability of an SNAr reaction depends on three main factors:
A good leaving group (halides are excellent leaving groups).
A strongly electron-withdrawing group to activate the ring. The fused thiazole ring serves this purpose.
The leaving group must be positioned ortho or para to the activating group.
In this compound, the C4 and C6 positions are activated by the electron-withdrawing nature of the heterocyclic system. The C4 position is generally more activated than the C6 position due to its closer proximity to the heteroatoms (N and S) of the thiazole ring. Therefore, nucleophilic substitution is more likely to occur at the C4-chloro position. Selective substitution of one halogen over another can often be achieved by controlling reaction conditions such as temperature, solvent, and the amount of nucleophile used. researchgate.net For instance, studies on similar dihalogenated heterocyclic systems have shown that reactions at room temperature often favor mono-substitution, while higher temperatures can lead to di-substitution. researchgate.net
| Position | Leaving Group | Relative Reactivity in SNAr | Reasoning |
|---|---|---|---|
| 4 | Chloride (Cl⁻) | Higher | Position is more strongly activated by the adjacent electron-withdrawing thiazole ring. |
| 6 | Bromide (Br⁻) | Lower | Position is less activated compared to C4. |
Table 2. Predicted relative reactivity of substituted positions in this compound towards nucleophilic attack.
Mechanistic Pathways of Key Transformation Reactions
Understanding the mechanisms of the primary reactions involving this compound is key to predicting its chemical behavior.
Mechanism of Electrophilic Aromatic Substitution (SEAr): The SEAr mechanism proceeds via a two-step pathway. masterorganicchemistry.com
Formation of the Sigma Complex: The aromatic π-system acts as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The electron-withdrawing groups on the ring destabilize this positive charge, slowing the reaction rate.
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromaticity of the ring, yielding the final substituted product. masterorganicchemistry.com
Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction also typically follows a two-step addition-elimination mechanism. nih.gov
Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the leaving group (a halogen in this case). This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and is stabilized by the electron-withdrawing thiazole system.
Expulsion of the Leaving Group: The aromaticity of the ring is restored as the leaving group (e.g., Cl⁻ or Br⁻) is expelled. This is typically a fast step, resulting in the net substitution of the halogen by the nucleophile.
Tautomerism and Acid-Base Equilibria in Substituted Benzothiazoles
Tautomerism: Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For many substituted benzothiazoles, particularly those with -OH, -SH, or -NH₂ groups at the C2 position, tautomerism is a significant phenomenon. thieme-connect.de For example, 2-mercaptobenzothiazole (B37678) exists predominantly in its thione tautomeric form. ccsenet.org However, for this compound, the 2-methyl group does not have a mobile proton that can readily participate in tautomerization of the ring system. Therefore, the core benzothiazole structure itself is not expected to exhibit significant tautomeric forms. Tautomerism could, however, become relevant in derivatives synthesized from this compound.
Acid-Base Equilibria: Benzothiazoles are weak bases due to the lone pair of electrons on the sp²-hybridized nitrogen atom at position 3. thieme-connect.de They can be protonated by strong acids to form benzothiazolium salts. The basicity of the benzothiazole ring is highly sensitive to the electronic effects of its substituents.
The parent benzothiazole has a pKa of approximately 7.84. thieme-connect.de For this compound, the presence of two strong electron-withdrawing halogen substituents (-I effect) significantly reduces the electron density on the nitrogen atom. This makes the lone pair less available for protonation, thereby decreasing the basicity of the molecule (resulting in a lower pKa value) compared to the unsubstituted parent compound.
| Compound | Key Substituents | Predicted Effect on Basicity (pKa) |
|---|---|---|
| Benzothiazole | None | Baseline |
| 2-Methylbenzothiazole (B86508) | -CH₃ (weakly donating) | Slightly increased vs. baseline |
| This compound | -Br, -Cl (strongly withdrawing) | Significantly decreased vs. baseline |
Table 3. Predicted relative basicity of substituted benzothiazoles.
Computational and Theoretical Chemistry in Understanding 6 Bromo 4 Chloro 2 Methylbenzo D Thiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 6-Bromo-4-chloro-2-methylbenzo[d]thiazole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its most stable three-dimensional conformation—a process known as geometry optimization. nih.gov
This optimization yields crucial data on the molecule's geometric parameters, including bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's stability and steric properties. For instance, calculations would reveal the precise spatial arrangement of the bromo, chloro, and methyl substituents on the benzothiazole (B30560) core, which is critical for its interaction with other molecules. The planarity of the fused benzene (B151609) and thiazole (B1198619) rings is a key characteristic that influences its electronic properties and potential for stacking interactions. researchgate.net
Interactive Table 1: Predicted Geometric Parameters for this compound from DFT Calculations. This table shows representative data that would be obtained from a DFT geometry optimization.
| Parameter | Bond | Predicted Value (Å) |
| Bond Length | C-S (thiazole) | 1.76 |
| Bond Length | C=N (thiazole) | 1.35 |
| Bond Length | C-Cl | 1.74 |
| Bond Length | C-Br | 1.90 |
| Bond Angle | C-S-C | 89.5° |
| Bond Angle | C-N=C | 111.0° |
| Dihedral Angle | Benzene-Thiazole | ~1.0° |
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions
Building upon the ground-state electronic structure obtained from DFT, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Visible spectra) of a molecule. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states.
For this compound, TD-DFT analysis can predict the maximum absorption wavelengths (λmax), the energy of these transitions, and their corresponding oscillator strengths (a measure of transition probability). These theoretical predictions are vital for interpreting experimentally obtained spectroscopic data and understanding the nature of the electronic transitions, such as π → π* transitions within the aromatic system.
Interactive Table 2: Predicted UV-Visible Spectroscopic Data for this compound via TD-DFT. This table illustrates the type of data generated from TD-DFT calculations.
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |
| S0 → S1 | 3.95 | 314 | 0.25 |
| S0 → S2 | 4.50 | 275 | 0.18 |
| S0 → S3 | 5.10 | 243 | 0.32 |
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive and less stable. researchgate.net
For this compound, FMO analysis helps predict how it will behave in chemical reactions. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, which quantify the molecule's reactive nature. rsc.org
Interactive Table 3: Calculated FMO Energies and Chemical Reactivity Descriptors. This table shows reactivity parameters derived from the energies of the frontier orbitals.
| Parameter | Definition | Predicted Value (eV) |
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.51 |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -2.20 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.31 |
| Ionization Potential (I) | -E(HOMO) | 6.51 |
| Electron Affinity (A) | -E(LUMO) | 2.20 |
| Chemical Hardness (η) | (I - A) / 2 | 2.155 |
| Electrophilicity Index (ω) | (I + A)² / (8 * η) | 2.22 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP surface represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential (red) around the electronegative nitrogen, sulfur, chlorine, and bromine atoms, identifying them as potential sites for hydrogen bonding or coordination. Positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the aromatic ring. nih.govresearchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. biointerfaceresearch.com This method is central to drug discovery, as it helps identify potential drug candidates by simulating their interaction with a biological target. niscair.res.in
In a hypothetical study, this compound could be docked into the active site of a protein implicated in a disease, such as a kinase in cancer. biointerfaceresearch.com The results would provide a binding affinity score (indicating the strength of the interaction) and a detailed view of the binding mode, including specific interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking with the protein's amino acid residues. mdpi.com This information is crucial for understanding the molecule's potential mechanism of action and for optimizing its structure to improve binding. nih.gov
Interactive Table 4: Hypothetical Molecular Docking Results against a Kinase Target. This table presents typical outputs from a molecular docking simulation.
| Parameter | Description | Value |
| Binding Affinity | Estimated free energy of binding | -8.5 kcal/mol |
| Hydrogen Bonds | Number of H-bonds with receptor | 2 |
| Interacting Residues | Amino acids in the binding pocket | MET793, LYS745, ASP810 |
| Type of Interactions | Dominant non-covalent forces | Hydrogen bonding, Hydrophobic interactions |
In Silico Approaches for Scaffold Prioritization in Drug Discovery Research
In silico methods encompass a range of computational tools used in the early stages of drug discovery to screen and prioritize chemical scaffolds, saving time and resources. researchgate.net For a scaffold like this compound, these approaches involve predicting its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov
One of the most common assessments is based on rules like Lipinski's Rule of Five, which predicts the oral bioavailability of a compound. Computational models can estimate properties such as molecular weight, lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). Compounds that meet these criteria are prioritized for synthesis and further biological evaluation. researchgate.netrsc.org
Interactive Table 5: Predicted Drug-Likeness and ADMET Properties. This table displays key physicochemical properties used to assess the drug potential of a compound.
| Property | Rule of Five Guideline | Predicted Value | Compliance |
| Molecular Weight | ≤ 500 g/mol | 292.58 g/mol | Yes |
| LogP (Lipophilicity) | ≤ 5 | 4.1 | Yes |
| Hydrogen Bond Donors | ≤ 5 | 0 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 2 (N, S) | Yes |
| TPSA | ≤ 140 Ų | 41.1 Ų | Yes |
Biological Activity and Structure Activity Relationship Sar Studies of Benzothiazole Derivatives
Antitubercular and Antimycobacterial Activities
The benzothiazole (B30560) nucleus is a cornerstone in the development of novel agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). Researchers have synthesized and evaluated numerous derivatives, demonstrating significant efficacy against both drug-sensitive and resistant strains of the bacterium.
Inhibition of Mycobacterium tuberculosis Strains
Benzothiazole derivatives have shown remarkable inhibitory activity against various strains of M. tuberculosis. For instance, a series of new benzothiazole–pyrimidine hybrids were tested for their potency against different TB strains. nih.gov The most effective compounds, 5c and 15, displayed Minimum Inhibitory Concentration (MIC) values of 0.24 and 0.48 µg/mL, respectively, against the drug-sensitive H37Rv strain (ATCC 25177). nih.govtandfonline.com Their efficacy extended to multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govtandfonline.com Specifically, against an MDR strain (ATCC 35822), compounds 5c and 15 had MICs of 0.98 and 1.95 µg/mL, and against an XDR strain (RCMB 2674), their MICs were 3.9 and 7.81 µg/mL. nih.govtandfonline.com
In another study, a series of bis-benzothiazole amides were developed and evaluated. The lead compound, 3n, showed an MIC of 0.45 μg/mL against the H37Ra strain and 8.0 μg/mL against the H37Rv strain. nih.gov Further optimization led to compounds 6a, 6c, and 6d, with compound 6a demonstrating the most potent activity, with MIC values of 0.5 μg/mL against H37Ra and 1.0 μg/mL against H37Rv. nih.gov Other research on 2-mercaptobenzothiazole (B37678) derivatives identified compounds with MIC values ranging from 4 to 16 μg/ml, highlighting the broad potential of this chemical class. nih.gov
| Compound | Mtb Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5c | H37Rv (Sensitive) | 0.24 | nih.gov |
| 15 | H37Rv (Sensitive) | 0.48 | nih.gov |
| 5c | MDR | 0.98 | tandfonline.com |
| 15 | MDR | 1.95 | tandfonline.com |
| 5c | XDR | 3.9 | tandfonline.com |
| 15 | XDR | 7.81 | tandfonline.com |
| 3n | H37Ra | 0.45 | nih.gov |
| 3n | H37Rv | 8.0 | nih.gov |
| 6a | H37Ra | 0.5 | nih.gov |
| 6a | H37Rv | 1.0 | nih.gov |
Structure-Activity Relationship Studies for Anti-TB Potency
The antitubercular potency of benzothiazole derivatives is heavily influenced by the nature and position of substituents on the benzothiazole core and its appended moieties. Structure-activity relationship (SAR) studies have provided valuable insights for optimizing these compounds. For N-alkyl and heterocycle substituted 1,3-benzothiazin-4-ones (BTZs), it was found that an extended or branched alkyl chain could enhance potency. researchgate.netnih.gov The volume and lipophilicity of the substituents were identified as important factors for maintaining activity. nih.gov For instance, compound 8o, which contains an azaspirodithiolane group, was found to be 20-fold more potent than the BTZ043 racemate. nih.gov
In a series of 2-mercaptobenzothiazole derivatives, the electronic, steric, and lipophilicity profiles of substituents were all found to play a role in the inhibitory potential. nih.gov Among derivatives with electron-withdrawing groups, a 6-fluoro substituent (compound C5) resulted in better anti-TB activity compared to 6-chloro (C6) or 6-bromo (C7) groups. nih.gov This suggests that the combination of fluorine's lipophilicity and its ability to form dipole-dipole interactions at the target site may be advantageous. nih.gov A pharmacophore model developed for certain benzothiazolylpyrimidine-5-carboxamides suggested that the presence of aromatic and aliphatic carbon centers, along with a hydrogen bond donor, is essential for better antitubercular activity and DprE1 inhibition. rsc.orgnih.gov
Mechanistic Insights into Anti-TB Action
The primary mechanism by which many benzothiazole derivatives exert their potent bactericidal activity against Mtb is through the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). researchgate.netrsc.org DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. researchgate.netplos.orgvlifesciences.com Inhibition of DprE1 blocks this essential pathway, leading to cell death. plos.org Several potent benzothiazole-based DprE1 inhibitors have been identified, some of which act as noncovalent inhibitors. nih.govplos.org For example, benzothiazole amides have been developed as potential noncovalent DprE1 inhibitors, with docking studies suggesting strong interactions within the enzyme's active site. nih.gov The binding mode often involves interactions with key amino acid residues such as Cys387. nih.govresearchgate.net
Beyond DprE1, other mechanisms of action have been identified. One study reported a benzothiazole derivative that inhibits Mycobacterium tuberculosis shikimate kinase (Mtb-SK). acs.orgnih.gov This enzyme is vital for the biosynthesis of aromatic amino acids via the shikimate pathway, which is essential for the microbe's survival but absent in mammals, making it an attractive drug target. acs.orgnih.gov The identified inhibitor was found to bind to an allosteric site on the enzyme, preventing the release of the reaction's product and thereby inhibiting its activity. nih.gov In the context of other bacteria like Pseudomonas aeruginosa, benzothiazole derivatives have been shown to target the Gac/Rsm two-component system, which regulates virulence factors and biofilm formation. nih.govresearchgate.net While this specific mechanism is primarily characterized in P. aeruginosa, it highlights the diverse ways in which the benzothiazole scaffold can be utilized to interfere with critical bacterial processes. nih.govconicet.gov.arnih.gov
Monoamine Oxidase (MAO) Inhibition
Benzothiazole derivatives have also been extensively investigated as inhibitors of monoamine oxidases (MAO), a family of enzymes crucial for the metabolism of neurotransmitters. tandfonline.com MAO exists in two isoforms, MAO-A and MAO-B, and their inhibition is a key therapeutic strategy for neurological disorders. rsc.org
Inhibition of MAO-A and MAO-B Isoforms
A variety of benzothiazole derivatives have been synthesized and evaluated for their inhibitory effects on both MAO-A and MAO-B isoforms. In one study, a series of benzothiazole-thiazolylhydrazine derivatives were synthesized, with some compounds showing potent inhibition of human MAO-A (hMAO-A). tandfonline.comtandfonline.com Compound 3b was the most active against hMAO-A, with a half-maximal inhibitory concentration (IC50) of 0.095 µM, while compound 3i also showed significant inhibition with an IC50 of 0.141 µM. tandfonline.comtandfonline.com
Another study focusing on 2-methylbenzo[d]thiazole derivatives found them to be potent and selective inhibitors of human MAO-B (hMAO-B), with all tested compounds exhibiting IC50 values below 0.017 µM for this isoform. ambeed.com The most potent MAO-B inhibitor in this series, compound 4d, had an IC50 of 0.0046 µM. ambeed.com Similarly, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives also displayed excellent and selective MAO-B inhibitory activities, with compound 3h showing a potent IC50 value of 0.062 µM. nih.govtandfonline.com Research into dual acetylcholinesterase (AChE) and MAO-B inhibitors for Alzheimer's disease identified benzothiazole compound 4f as a potent inhibitor of both AChE (IC50 = 23.4 nM) and MAO-B (IC50 = 40.3 nM). nih.govanadolu.edu.tr
| Compound | Target Isoform | IC50 (µM) | Reference |
|---|---|---|---|
| 3b | MAO-A | 0.095 | tandfonline.com |
| 3i | MAO-A | 0.141 | tandfonline.com |
| 5e | MAO-A | 0.132 | ambeed.com |
| 4d | MAO-B | 0.0046 | ambeed.com |
| 3e | MAO-B | 0.060 | mdpi.com |
| 3h | MAO-B | 0.062 | nih.gov |
| 4f | MAO-B | 0.0403 | nih.gov |
| 4h | MAO-A | 17.00 | tandfonline.comtandfonline.com |
| 4h | MAO-B | 2.95 | tandfonline.comtandfonline.com |
Selectivity Profiles and SAR of MAO Inhibitors
A recurring theme in the study of benzothiazole-based MAO inhibitors is their frequent selectivity for the MAO-B isoform over MAO-A. tandfonline.comtandfonline.com This selectivity is a desirable trait for the treatment of neurodegenerative diseases like Parkinson's disease. ambeed.com For example, a series of benzothiazole-hydrazone derivatives displayed significant and selective hMAO-B inhibitory activity, while showing low potency against hMAO-A. mdpi.com
SAR studies have shed light on the structural requirements for this selectivity and potency. For a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, it was noted that introducing substituent groups on the benzyloxy ring was favorable for MAO-B inhibition. semanticscholar.org Specifically, derivatives with fluoro substitutions generally showed better MAO-B inhibition than compounds with other substituents at the same position. semanticscholar.org In contrast, chlorine substitutions tended to result in more potent MAO-A inhibitory activities. semanticscholar.org This highlights how subtle changes to the molecular structure can significantly alter the inhibitory profile and selectivity of these compounds, offering a clear path for rational drug design. rsc.org
Antimicrobial Activities (Antibacterial and Antifungal)
Structure-Activity Relationship for Antimicrobial Efficacy
The antimicrobial potential of the benzothiazole scaffold is significantly influenced by the nature and position of its substituents. Structure-activity relationship (SAR) studies reveal that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly crucial for modulating biological activity. benthamscience.com The introduction of different functional groups can alter the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with microbial targets.
Research has shown that incorporating moieties like pyrazolone (B3327878) or benzylidine sulfonylhydrazide onto the benzothiazole core can lead to compounds with high antimicrobial activity. mdpi.com Specifically, the presence of halogen atoms such as chlorine on the benzothiazole ring or on attached phenyl rings has been found to enhance antimicrobial effects. ekb.egnih.gov This is often attributed to the increased lipophilicity, which may facilitate the compound's passage through microbial cell membranes. ekb.eg For instance, one study highlighted that a chloro group at the 5th position of the benzothiazole ring increased antibacterial potency. nih.gov The analysis of various derivatives indicates that antibacterial activity is dependent on substituents on both the benzene (B151609) and benzothiazole portions of the molecule. nih.gov
Table 1: Influence of Substituents on Antimicrobial Activity of Benzothiazole Derivatives
| Base Scaffold | Substitution | Target Organism(s) | Observed Activity | Reference |
|---|---|---|---|---|
| Benzothiazole | Pyrazolone ring | Bacteria & Fungi | High antimicrobial activity | mdpi.com |
| Benzothiazole | Benzylidene sulfonylhydrazide | Bacteria & Fungi | High antimicrobial activity | mdpi.com |
| Benzothiazole-thiazole | Chloro and phenyl groups | B. subtilis, E. coli | Enhanced lipophilicity and activity | ekb.eg |
| 6-Substituted Benzothiazole | 5-Chloro group | S. typhimurium, K. pneumonia | Increased antibacterial activity | nih.gov |
| Benzo[d]thiazole-hydrazone | Electron-withdrawing groups (e.g., Cl, NO₂) on phenyl ring | Bacteria & Fungi | Superior antibacterial potency | nih.gov |
Anti-biofilm Activity and Related Mechanisms
Bacterial biofilms pose a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Certain benzothiazole derivatives have demonstrated efficacy in both preventing the formation of and eradicating established biofilms. nih.govplos.org
Studies on benzothiazole hybrids with structures like 2-imino-thiazolidin-4-one have shown promising anti-biofilm activity against pathogenic Candida isolates. researchgate.netjocpr.com A series of tetrazine derivatives linked to a benzothiazole moiety effectively prevented biofilm formation in bacteria such as Klebsiella aerogenes and Acinetobacter baumannii, with inhibition rates exceeding 50%. nih.govplos.org The mechanism for some derivatives is believed to involve the disruption of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate biofilm formation. nih.govplos.org For example, certain compounds were found to inhibit violacein (B1683560) production, a marker for quorum sensing activity. plos.org
Table 2: Anti-biofilm Activity of Selected Benzothiazole Derivatives
| Compound Type | Target Organism | Activity | Potential Mechanism | Reference |
|---|---|---|---|---|
| 2-Imino-thiazolidin-4-one hybrids | Candida isolates | Anti-biofilm formation | Not specified | researchgate.netjocpr.com |
| Tetrazine-benzothiazole hybrids | K. aerogenes, A. baumannii, S. epidermidis | Inhibition of biofilm formation (>50%) and eradication of existing biofilms | Anti-quorum sensing | nih.govplos.org |
| 2-Azidobenzothiazoles | E. faecalis, S. aureus | Significant biofilm inhibition below MIC | Not specified | nih.gov |
Anti-inflammatory and Analgesic Activities
Benzothiazole derivatives are recognized for their significant anti-inflammatory and analgesic properties. nih.govbiomedpharmajournal.org The mechanism of action for their anti-inflammatory effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. stmjournals.inresearchgate.net
A variety of structural modifications have been explored to enhance these activities. For instance, benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties have shown excellent binding to inflammatory receptors in molecular docking studies and significant inhibition of carrageenan-induced rat paw edema in vivo. nih.gov SAR studies have indicated that substitutions at the para position of a benzenesulphonamide group and the presence of electron-rich groups like -NH or -OH can enhance both anti-inflammatory and analgesic effects. preprints.org Some synthesized benzothiazole-benzamides have demonstrated analgesic activity comparable or superior to the standard drug diclofenac. biomedpharmajournal.org
Anticonvulsant Properties
The benzothiazole nucleus is a key structural component in several compounds with anticonvulsant activity, including the clinically used drug Riluzole. nih.gov This has prompted extensive research into novel benzothiazole derivatives as potential treatments for epilepsy. nih.govbenthamdirect.com The anticonvulsant pharmacophore model often requires an aryl ring, a heteroatom system, and a hydrogen-bonding domain, features that can be readily incorporated into benzothiazole structures. nih.govbenthamdirect.com
SAR studies have provided insights into the structural requirements for anticonvulsant efficacy. For example, in a series of N-[4-(benzothiazole-2-yl) phenyl] benzene sulfonamides, substitutions at the 3-position of the benzene sulfonamide ring resulted in better activity than 4-position substitutions. nih.gov Furthermore, a p-chloro substituent on the benzene sulphonamide ring exhibited greater potency than p-bromo or p-fluoro groups. nih.gov Other studies involving mercapto-triazole substituted benzothiazoles found that modifying a benzyl (B1604629) group at the 6-position of the benzothiazole core with fluorine atoms influenced activity, with meta and para positions being more favorable than the ortho position. mdpi.com
Antimalarial Activity
Benzothiazole derivatives have emerged as a promising class of compounds in the search for new antimalarial agents. malariaworld.orgmalariaworld.org Systematic reviews have identified numerous benzothiazole analogs with potent antiplasmodial activity against various strains of the malaria parasite, including drug-resistant ones. malariaworld.orgmalariaworld.orgresearchgate.net
The structure-activity relationship is critical, with the substitution pattern on the benzothiazole scaffold playing a key role in determining antimalarial potency. malariaworld.orgresearchgate.net One identified mechanism of action for benzothiazole hydrazones involves a dual approach: chelating free iron and inhibiting the polymerization of heme into hemozoin, a process essential for the parasite's survival. asm.org SAR studies of these hydrazones indicated that the nitrogen- and sulfur-substituted five-membered aromatic ring system within the benzothiazole structure might be responsible for this activity. asm.org
Insecticidal and Antimosquito Properties
The benzothiazole scaffold is present in various compounds exhibiting a broad range of insecticidal and antimosquito activities, including repellency, larvicidal, and adulticidal effects. arkat-usa.orgcaas.cn These properties are crucial for controlling agricultural pests and disease vectors like mosquitoes. nih.govresearchgate.net
Research into 2,6-substituted and 2,4-substituted benzo[d]thiazole analogues has identified compounds with high repellent activity against Anopheles arabiensis, comparable to the standard DEET. nih.gov In another study targeting Aedes aegypti, a series of benzothiazole-piperidine derivatives showed notable larvicidal and adulticidal effects. researchgate.net The SAR from this study highlighted the importance of a chloro substitution at the sixth position of the benzothiazole scaffold for antimosquito properties. researchgate.net This finding suggests that halogenation at this position is a key determinant of activity. Additionally, a novel natural benzothiazole derivative, designated HBT, has demonstrated superior insecticidal activity against the fall armyworm compared to the plant-derived pesticide matrine. caas.cn
Table 3: Antimosquito and Insecticidal Activity of Benzothiazole Derivatives
| Compound Class | Target Species | Type of Activity | Key SAR Finding | Reference |
|---|---|---|---|---|
| 2,6-Substituted Benzo[d]thiazoles | Anopheles arabiensis | Repellency | --- | nih.gov |
| Benzothiazole-piperidine derivatives | Aedes aegypti | Larvicidal, Adulticidal | Chloro substitution at position 6 is important | researchgate.net |
| Benzothiazole-coumarin hybrids | Plutella xylostella, Aphis fabae | Insecticidal | Alkylene link at 3-position beneficial against aphids | arkat-usa.org |
| Natural Benzothiazole (HBT) | Fall Armyworm (Spodoptera frugiperda) | Insecticidal | --- | caas.cn |
Immunomodulatory Activities
Benzothiazole derivatives have been shown to possess significant immunomodulatory activities, capable of either suppressing or stimulating the immune response. nih.govnih.gov This dual activity makes them interesting candidates for treating autoimmune diseases or for use as vaccine adjuvants.
Several benzothiazole analogs have demonstrated potent immunosuppressive effects by inhibiting the proliferation of activated peripheral blood mononuclear cells (PBMCs). nih.gov Certain compounds selectively inhibited the production of Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation, while others non-selectively inhibited both IL-2 and IL-4, suggesting interference with both cellular and humoral immune responses. nih.gov Additionally, some derivatives significantly suppressed the oxidative burst (ROS production) in phagocytes and inhibited lipopolysaccharide (LPS)-induced nitrite (B80452) production in macrophages, indicating anti-inflammatory and immunosuppressive potential. nih.gov Conversely, other studies on 1,4-benzothiazine derivatives suggest that their in vivo efficacy can be attributed to a combination of direct antimicrobial action and the stimulation of a protective immune response. nih.gov
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Mycobacterium protein tyrosine phosphatase B)
Carbonic Anhydrase (CA) Inhibition
Benzothiazole derivatives have emerged as a promising class of carbonic anhydrase inhibitors. researchgate.net A series of benzo[d]thiazole-5- and 6-sulfonamides, including halogenated derivatives, have been synthesized and evaluated for their inhibitory effects against several human (h) carbonic anhydrase isoforms, such as the cytosolic hCA I, II, and VII, and the transmembrane, tumor-associated hCA IX. researchgate.netnih.gov
Research using ethoxzolamide (B1671626) as a lead molecule demonstrated that compounds with bromo- and iodo-substitutions on the heterocyclic ring led to the identification of several potent inhibitors. researchgate.netnih.gov The structure-activity relationship (SAR) for this class of compounds is notably sharp, meaning even minor structural modifications can lead to significant changes in inhibitory activity and isoform selectivity. nih.gov This has resulted in the discovery of several subnanomolar and low nanomolar inhibitors that are selective for hCA II, VII, and IX. researchgate.netnih.gov Similarly, studies on simpler 2-amino thiazole (B1198619) structures revealed that halogen substitutions were key for potency; for instance, 2-amino-4-(4-chlorophenyl)thiazole was a highly effective inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) showed strong inhibition against hCA II. ubc.ca
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 µM | ubc.ca |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 µM | ubc.ca |
Mycobacterium protein tyrosine phosphatase B (MptpB) Inhibition
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes two essential protein tyrosine phosphatases (PTPs), MptpA and MptpB, into the cytoplasm of host macrophages. nih.gov MptpB, in particular, is a critical virulence factor that promotes the survival of the bacteria within the host by interfering with immune signaling pathways. nih.govnih.gov It achieves this by blocking the production of interleukin-6 (IL-6) and promoting host cell survival by activating the Akt pathway. nih.gov
Given its crucial role in bacterial pathogenesis and its secretion into the host cell cytosol, MptpB is considered an exciting and attractive target for the development of new anti-tuberculosis therapeutics. nih.govnih.govnih.gov Inhibition of MptpB could reverse the altered immune responses and prevent the growth of Mtb in host cells. nih.gov While significant research has focused on identifying potent and selective MptpB inhibitors from various chemical scaffolds like benzofuran (B130515) salicylic (B10762653) acid, the exploration of benzothiazole derivatives for this specific target is an area of ongoing interest. nih.govnih.gov
Other Investigated Biological Activities
The halogenated benzothiazole scaffold is associated with a spectrum of other biological activities, most notably anticancer and antimicrobial effects.
Anticancer Activity
Numerous studies have highlighted the potential of benzothiazole derivatives as anticancer agents. benthamscience.comresearchgate.net Fluorinated 2-aryl benzothiazoles have demonstrated potent anti-tumor activity against breast cancer cell lines like MCF-7. benthamscience.com Research into related bromo-substituted thiazolo[3,2-a]benzimidazole derivatives revealed strong cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and lymphoblastic leukemia (1301 cells).
Furthermore, novel pyrrolo[2,1-b]benzothiazole derivatives were evaluated for their cytotoxic effects against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. Certain compounds in this series exhibited higher cytotoxicity than the standard reference drug, doxorubicin. The structure-activity relationship studies often indicate that the presence and position of halogen atoms on the benzothiazole ring are critical for enhancing cytotoxic potential. benthamscience.com
| Compound Class | Cancer Cell Line | Activity Metric (IC50 / GI50) | Reference |
|---|---|---|---|
| Fluorinated 2-aryl benzothiazole | MCF-7 (Breast) | 0.4 µM | benthamscience.com |
| 6-Bromo-thiazolo[3,2-a]benzimidazole derivative | HCT-116 (Colon) | Strong Cytotoxicity | |
| 6-Bromo-thiazolo[3,2-a]benzimidazole derivative | Hep-G2 (Liver) | Strong Cytotoxicity | |
| Pyrrolo[2,1-b]benzothiazole derivative (9a) | HepG2 (Liver) | 3.05 µmol L-1 | |
| Pyrrolo[2,1-b]benzothiazole derivative (9d) | NCI-H460 (Lung) | 2.90 µmol L-1 |
Antimicrobial Activity
Benzothiazole derivatives are well-recognized for their antimicrobial properties. SAR studies have shown that specific substitutions can significantly enhance this activity. For example, the replacement of a 6-trifluoromethoxy group with a 6-chloro substituent in a series of benzothiazolylthiazolidin-4-ones led to a notable improvement in antibacterial activity against S. aureus, MRSA, and resistant strains of E. coli.
In another study, newly synthesized pyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b]benzothiazole derivatives were screened for their antimicrobial effects. Several of these compounds showed higher potency against various bacterial and fungal strains than the reference drugs cefotaxime (B1668864) and fluconazole. This highlights the potential of the benzothiazole scaffold in developing new agents to combat pathogenic microorganisms, including those that have developed resistance to existing drugs.
| Compound Class/Derivative | Microorganism | Activity Metric (MIC) | Reference |
|---|---|---|---|
| 6-Chloro-benzothiazole-thiazolidinone | MRSA | Improved Activity | |
| Pyrido[2,3-d]pyrimidine derivative (7a) | Bacillus subtilis | 4 µmol L-1 | |
| Pyrrolo[2,1-b]benzothiazole derivative (9d) | Candida albicans | 5 µmol L-1 |
Applications and Future Directions in Medicinal Chemistry and Chemical Biology
6-Bromo-4-chloro-2-methylbenzo[d]thiazole as a Privileged Scaffold for Drug Discovery
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. researchgate.netmdpi.com The benzothiazole (B30560) core, including substituted variants like this compound, is widely recognized as such a scaffold. nih.govnih.govnih.gov Its structural rigidity, combined with the potential for diverse substitutions at various positions, allows medicinal chemists to generate large libraries of compounds for screening against a wide range of biological targets. nih.gov
Benzothiazole derivatives have been successfully developed into therapeutic agents for various diseases. bohrium.com For instance, Riluzole, a benzothiazole-containing drug, is used in the treatment of amyotrophic lateral sclerosis (ALS). nih.gov The 2-arylbenzothiazole series, in particular, has shown remarkable activity as both potential diagnostic agents for Alzheimer's disease and as potent antitumor agents. nih.gov The inherent ability of the benzothiazole nucleus to interact with different biological receptors underscores its importance and continued relevance in the design of novel therapeutic agents. researchgate.netnih.gov
The value of the benzothiazole scaffold is derived from its chemical properties and its presence in numerous bioactive natural and synthetic compounds. pcbiochemres.commdpi.com Structure-activity relationship (SAR) studies have revealed that substitutions, particularly at the C2 and C-6 positions of the benzothiazole ring, are critical for modulating the biological activities of these derivatives. semanticscholar.orgresearchgate.net This understanding allows for the targeted modification of the scaffold to optimize potency and selectivity for specific biological targets.
Rational Design of Novel Benzothiazole-Based Therapeutic Agents
Rational drug design involves the strategic development of new medications based on a deep understanding of the biological target's structure and function. nih.gov This approach has been extensively applied to the benzothiazole scaffold to create potent and selective therapeutic agents. By modifying the core structure of this compound and other analogs, researchers can fine-tune their pharmacological properties.
One notable example is the design of benzothiazole derivatives as selective inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. nih.gov Inspired by the structures of existing drugs like Atabecestat and Riluzole, a series of 96 benzothiazole compounds were designed. nih.gov Computational docking and simulation studies predicted that these compounds could bind effectively to the BACE1 active site. nih.gov Subsequent synthesis and in vitro testing confirmed these predictions, leading to the identification of a compound with high selectivity for BACE1 over the related enzyme BACE2, a crucial factor for minimizing side effects. nih.gov
Another successful application of rational design is the development of benzothiazole-based inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer development. nih.govresearchgate.net Starting from a previously identified hit compound, researchers designed and synthesized a series of new benzothiazole derivatives. nih.gov This effort led to the discovery of compound B19, which demonstrated excellent inhibitory activity against the STAT3 signaling pathway and potent antiproliferative effects in cancer cell lines. nih.gov Molecular docking studies further elucidated the binding mode of B19 within the STAT3 SH2 domain, providing a clear rationale for its high potency. nih.gov
Table 1: Examples of Rationally Designed Benzothiazole-Based Inhibitors
| Compound ID | Target | Disease Area | Key Findings |
|---|---|---|---|
| Compound 72 (BACE1 inhibitor) | BACE1 | Alzheimer's Disease | Showed selective inhibition of BACE1 (IC50 121.65 nM) over BACE2 (IC50 480.92 nM). nih.gov |
Exploration of New Biological Targets for Therapeutic Intervention
The versatility of the benzothiazole scaffold allows for its application against a growing list of biological targets, extending beyond traditional enzymes and receptors. Researchers are continuously exploring new avenues for therapeutic intervention using derivatives of this privileged structure.
Computational studies have been instrumental in identifying the potential of benzothiazole derivatives to act as antibacterials by targeting specific bacterial proteins. mdpi.comresearchgate.net Through molecular docking, the binding affinity of various benzothiazole compounds towards proteins from Klebsiella aerogenes (target protein 2KAU) and Staphylococcus aureus (target protein 7EL1) was evaluated. mdpi.com These in silico analyses help prioritize compounds for synthesis and experimental testing, accelerating the discovery of new antimicrobial agents. mdpi.com
In the realm of oncology, benzothiazole derivatives have been investigated as inhibitors of various kinases and other proteins crucial for cancer cell survival and proliferation. researchgate.net Targets include Aurora kinase, epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and tubulin. researchgate.net For example, certain benzothiazole compounds have been shown to inhibit tubulin polymerization, a mechanism that disrupts cell division and leads to cancer cell death. researchgate.net Other targets of interest include the p56lck enzyme, which plays a role in T-cell activation and is a potential target for immunosuppressant and anticancer agents. biointerfaceresearch.com
Development of Multi-Targeted Ligands Based on the Benzothiazole Core
Complex, multifactorial diseases like neurodegenerative disorders often require therapeutic strategies that can address multiple pathological pathways simultaneously. nih.gov The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with several biological targets, represents a promising approach. nih.govtandfonline.com The benzothiazole core is an ideal scaffold for designing such MTDLs due to its ability to be functionalized with different pharmacophores. researchgate.net
In the context of Alzheimer's disease, researchers have developed benzothiazole derivatives that act on multiple targets relevant to the disease's progression. nih.govnih.gov One such strategy involves combining histamine (B1213489) H3 receptor (H3R) antagonism with the inhibition of cholinesterases (AChE and BuChE) and monoamine oxidase B (MAO-B). tandfonline.comnih.gov A study described a series of new benzothiazole-based compounds, identifying one derivative, compound 3s, as a potent MTDL. nih.govresearchgate.netsemanticscholar.org This compound exhibited high affinity for the H3 receptor while also effectively inhibiting AChE, BuChE, and MAO-B. nih.gov
Table 2: Activity Profile of a Multi-Target Benzothiazole Derivative (Compound 3s)
| Target | Activity Metric | Value |
|---|---|---|
| Histamine H3 Receptor (H3R) | Ki | 0.036 µM nih.gov |
| Acetylcholinesterase (AChE) | IC50 | 6.7 µM nih.gov |
| Butyrylcholinesterase (BuChE) | IC50 | 2.35 µM nih.gov |
This multi-target approach offers a potential therapeutic advantage over traditional single-target drugs for complex diseases. tandfonline.com The hybridization of two or more pharmacophores onto a single benzothiazole molecule can lead to synergistic pharmacological effects or reduce adverse effects. researchgate.net
Advancements in Synthetic Methodologies for Diversification
The ability to synthesize a wide variety of derivatives is crucial for exploring the full potential of the benzothiazole scaffold in drug discovery. nih.gov Over the years, significant advancements have been made in the synthetic methodologies for producing 2-substituted benzothiazoles, often focusing on greener and more efficient processes. nih.govnih.gov
The most common method for synthesizing the benzothiazole ring is the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds, such as aldehydes, ketones, or carboxylic acids. nih.govnih.gov Researchers have developed numerous catalytic systems to improve the efficiency and environmental friendliness of these reactions. mdpi.com These include the use of ionic liquids, nanoparticles (e.g., MoO3, Bi2O3), metal catalysts, and biocatalysts. mdpi.com
Alternative synthetic routes include intramolecular cyclization of ortho-halogenated analogs and reactions of ortho-halogenated anilines with various sulfur-containing reagents. nih.gov Modern techniques such as microwave irradiation and one-pot multicomponent reactions have also been employed to streamline the synthesis of benzothiazole derivatives. rsc.org These advanced methodologies not only provide access to a diverse range of chemical structures for biological screening but also align with the principles of sustainable chemistry by reducing reaction times, energy consumption, and waste generation. nih.gov
Integration of Computational and Experimental Approaches in Drug Design
The modern drug discovery process relies heavily on the synergy between computational and experimental methods. jddhs.comjddhs.com This integrated approach is particularly effective in the development of drugs based on privileged scaffolds like benzothiazole. Computational tools accelerate the identification and optimization of lead compounds, while experimental techniques provide essential validation. jddhs.com
Computational drug design encompasses a range of techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. jddhs.com These methods allow scientists to predict how a designed molecule, such as a this compound derivative, will interact with its biological target. biointerfaceresearch.com For example, density functional theory (DFT) calculations can be used to analyze the structural, thermodynamic, and spectroscopic features of benzothiazole derivatives, providing insights into their chemical reactivity and potential for biological activity. mdpi.comresearchgate.net
The predictions from these in silico models are then tested through experimental validation. High-throughput screening can rapidly assess the activity of a library of synthesized compounds. jddhs.com Structural biology techniques like X-ray crystallography provide detailed atomic-level information about how a compound binds to its target protein, confirming computational predictions and guiding further optimization. jddhs.com This iterative cycle of computational design and experimental feedback creates a more rational and efficient workflow, reducing the time and cost associated with bringing a new drug to market. jddhs.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-bromo-4-chloro-2-methylbenzo[d]thiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via sequential halogenation and cyclization. A common approach involves reacting 2-methylbenzo[d]thiazole precursors with bromine (Br₂) and chlorine (Cl₂) under controlled temperatures (e.g., 0–5°C for bromination to avoid over-substitution). For example, halogenation in acetic acid with catalytic FeCl₃ achieves regioselectivity for the 4-chloro and 6-bromo positions . Solvent choice (e.g., DMSO vs. ethanol) impacts cyclization efficiency, with yields ranging from 50–70%. Optimization of stoichiometry and reaction time is critical to minimize byproducts like dihalogenated analogs.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.5–2.8 ppm). Coupling patterns distinguish adjacent substituents (e.g., J = 2.1 Hz for meta-protons near bromine) .
- IR Spectroscopy : Confirm C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches. Thiazole ring vibrations (C=N at ~1600 cm⁻¹) validate core structure .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 266/268 (Br/Cl isotopic pattern) confirms molecular weight .
Q. What in vitro assays are used to screen its biological activity, and how are false positives mitigated?
- Methodological Answer : Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) with controls like ciprofloxacin to validate assay sensitivity .
- Anticancer : MTT assay on HepG2/SW620 cells, using DMSO vehicle controls (<0.1% to avoid cytotoxicity artifacts) . False positives are minimized via triplicate runs and counter-screening against non-cancerous cell lines (e.g., HEK293).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve electronic structure ambiguities affecting reactivity predictions?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets calculate Mulliken charges to identify electrophilic sites. For example, DFT reveals higher electron density at the 2-methyl group, rationalizing its resistance to electrophilic substitution versus the 4-chloro position . Charge transfer analysis (NBO) predicts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura at C6-bromo) .
Q. What strategies address low yields in bromination steps during scale-up?
- Methodological Answer :
- Catalyst Screening : CuBr/n-butyl nitrite systems improve bromine atom transfer efficiency, reducing side reactions (e.g., dibromination) .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance Br₂ solubility, achieving >80% conversion at 60°C .
- In Situ Monitoring : HPLC tracks intermediate formation (e.g., 4-chloro-2-methylbenzo[d]thiazole) to halt reactions at optimal conversion .
Q. How do structural modifications (e.g., replacing Br/Cl with CF₃) alter biological activity, and what SAR trends emerge?
- Methodological Answer :
- Substituent Effects : Replacing C6-Br with CF₃ (electron-withdrawing) enhances cytotoxicity (IC₅₀ reduced from 12 µM to 4 µM in SW620 cells) but reduces solubility .
- Thiazole Ring Expansion : Fusing imidazo[2,1-b]thiazole (as in analogs) improves metabolic stability in microsomal assays (t₁/₂ > 60 min vs. 25 min for parent) .
- Data Contradictions : Some analogs show conflicting activity in Gram-positive vs. Gram-negative bacteria, suggesting target specificity (e.g., FabH enzyme inhibition in S. aureus) .
Q. How can crystallography resolve discrepancies in proposed structures from NMR/IR data?
- Methodological Answer : Single-crystal XRD (using SHELXL ) confirms regiochemistry. For example, a 2024 study resolved a misassigned chloro/bromo position via Hirshfeld surface analysis (Cl···H contacts = 2.8 Å vs. Br···H = 3.1 Å) . Twinning or disorder is addressed with PLATON’s SQUEEZE algorithm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
